3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one is a chemical compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” could potentially interact with multiple targets in the body.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
The affected pathways would depend on the specific targets of this compound. Indole derivatives, for example, have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds like indole derivatives have been found to have diverse biological activities, suggesting they may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 5-fluoro-2-nitrobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles for Substitution: Amines, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: Formation of 3-[(5-Fluoro-2-aminophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Chloro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
- 3-[(5-Bromo-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
- 3-[(5-Methyl-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Uniqueness
3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-
Properties
IUPAC Name |
3-[(5-fluoro-2-nitrophenyl)methyl]-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-8-1-2-9(13(15)16)7(5-8)6-12-3-4-17-10(12)14/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMPCRURFDHKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CSC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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